1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone
Description
This compound features a hybrid heterocyclic scaffold combining pyridazine, piperazine, 1,2,4-triazole, and benzo[d]isoxazole moieties. The pyridazine core contributes π-π stacking capabilities, while the piperazine linker enhances solubility and conformational flexibility.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O2/c28-19(11-15-14-3-1-2-4-16(14)29-24-15)26-9-7-25(8-10-26)17-5-6-18(23-22-17)27-13-20-12-21-27/h1-6,12-13H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAGUXUTYFKRTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone represents a significant area of research in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies to elucidate the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring, a pyridazine moiety, and a benzoisoxazole group, which contribute to its diverse biological activities.
Biological Activity Overview
The compound has been studied for various biological activities including:
-
Antimicrobial Activity
- The compound exhibits significant antimicrobial properties against several bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong efficacy compared to standard antibiotics.
-
Anticancer Properties
- Research indicates that this compound demonstrates cytotoxic effects on various cancer cell lines. It induces apoptosis in cancer cells through mechanisms involving the activation of caspases and disruption of mitochondrial membrane potential.
-
Antifungal Activity
- Preliminary data suggest antifungal properties against common fungal pathogens, indicating its potential as a therapeutic agent in treating fungal infections.
-
Anti-inflammatory Effects
- The compound has shown promise in reducing inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases.
The mechanisms underlying the biological activities of the compound involve several pathways:
- Inhibition of Enzymatic Activity : The presence of the triazole ring is known to inhibit specific enzymes crucial for microbial survival.
- Induction of Apoptosis : In cancer cells, the compound activates apoptotic pathways leading to cell death.
- Modulation of Immune Response : Its anti-inflammatory effects may be due to the modulation of cytokine production and immune cell activity.
Case Studies
Several case studies have been documented highlighting the efficacy and safety profile of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated MIC values lower than traditional antibiotics against E. coli and S. aureus. |
| Study 2 | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potent cytotoxicity. |
| Study 3 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pyridazine and Isoxazole Families
describes compounds such as I-6230 and I-6232 , which share pyridazine cores but lack the triazole and benzoisoxazole substituents. For example:
- I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) incorporates a methylisoxazole instead of benzo[d]isoxazole, which may alter steric hindrance and metabolic pathways .
Table 1: Key Structural Differences
Triazole-Containing Analogues
highlights compounds like 8p and 10a , which integrate triazole groups but differ in core structures:
- 8p ((6-Chloro-2-methylimidazo-[1,2-a]-pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone) uses a 1,2,3-triazole instead of 1,2,4-triazole. The 1,2,3-triazole’s regiochemistry may reduce hydrogen-bonding capacity compared to the target compound’s 1,2,4-triazole .
- 10a and 10b feature alkyl-substituted triazoles (propyl, nonyl) linked via piperazine. These hydrophobic chains could enhance membrane permeability but reduce aqueous solubility relative to the target compound’s unsubstituted triazole .
Table 2: Triazole Substitution Effects
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
